molecular formula C19H21N3O B2764070 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 1235380-97-8

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2764070
CAS No.: 1235380-97-8
M. Wt: 307.397
InChI Key: HKWHUQZERXAAFY-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features a pyrazole ring and a naphthalene moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Target of Action

Compounds containing the 3,5-dimethylpyrazole moiety have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the biological activities of pyrazole derivatives can be attributed to their interaction with various biological targets . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the compound.

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives , the compound could potentially have diverse molecular and cellular effects depending on the specific target and the nature of the interaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable 1,3-diketone with hydrazine or a substituted hydrazine under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Acylation: The resulting intermediate is then acylated with naphthalene-1-yl acetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and naphthalene derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of naphthalene.

Uniqueness

The presence of the naphthalene ring in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide may confer unique properties such as enhanced aromaticity, potential for π-π interactions, and specific biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-12-15(2)22(21-14)11-10-20-19(23)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,12H,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHUQZERXAAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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